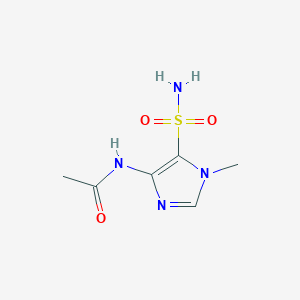
B2Txv3EH95
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIINDENO(1,2-C1’,2’-E)PYRIDAZIN-12(7H)-ONE: , also known by its identifier B2TXV3EH95 , is a chemical compound with the molecular formula C18H10N2O It is a complex organic molecule characterized by its unique structure, which includes multiple fused rings and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indeno and pyridazinone precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete fusion of the rings.
Industrial Production Methods
Industrial production of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated forms of the compound.
Applications De Recherche Scientifique
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE Analogue KLB-1
- 11,12-DIAZAPENTACYCLO(11.7.0.0(2,10).0(3,8).0(14,19))ICOSA-1(13),2(10),3(8),4,6,11,14(19),15,17-NONAEN-20-ONE
Uniqueness
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE is unique due to its specific structure and the presence of multiple fused rings and nitrogen atoms This structural complexity gives it distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
161111-76-8 |
|---|---|
Formule moléculaire |
C18H10N2O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
11,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaen-20-one |
InChI |
InChI=1S/C18H10N2O/c21-18-13-8-4-3-7-12(13)17-16(18)15-11-6-2-1-5-10(11)9-14(15)19-20-17/h1-8H,9H2 |
Clé InChI |
DXLRHOVMJIANEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1N=NC4=C3C(=O)C5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


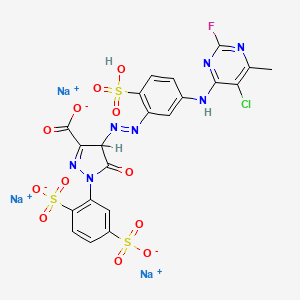

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
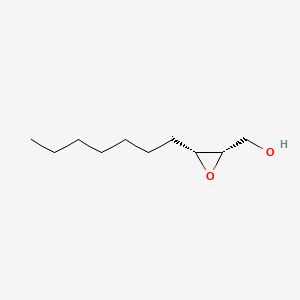
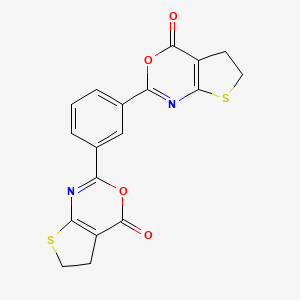

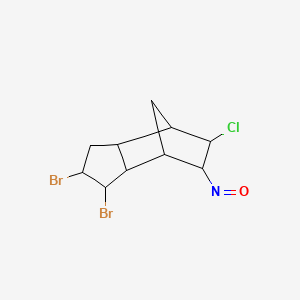
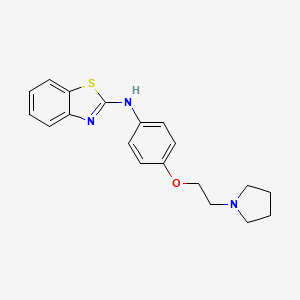

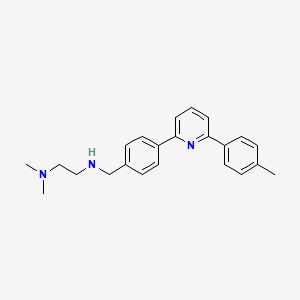
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
